N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
Description
This compound is a piperidine-based molecule featuring a 3,5-dimethylphenyl-substituted 1,2,3-triazole ring conjugated to a thiophene-2-carboxamide group. The structural complexity arises from the triazole-carbonyl linkage to the piperidine backbone, which introduces steric and electronic effects critical for binding interactions.
Properties
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-10-15(2)12-17(11-14)26-13-18(23-24-26)21(28)25-7-5-16(6-8-25)22-20(27)19-4-3-9-29-19/h3-4,9-13,16H,5-8H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGLAWCWXNWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 421.476 g/mol. It features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The compound also contains a thiophene moiety, which adds to its pharmacological versatility.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.476 g/mol |
| Density | Not specified |
| pKa | Not specified |
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole structure have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under consideration has shown promising results in vitro against several cancer types.
Case Study: Antiproliferative Effects
A study investigating the antiproliferative effects of similar triazole derivatives revealed that compounds with structural similarities to this compound exhibited IC50 values in the nanomolar range against human carcinoma cell lines. This suggests that the compound may also possess strong anticancer activity.
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells. For example, compounds similar to this compound have been identified as colchicine binding site inhibitors on tubulin.
Table 2: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Tubulin Inhibition | Disruption of microtubule dynamics leading to apoptosis |
| Induction of Apoptosis | Activation of apoptotic pathways in cancer cells |
| Cell Cycle Arrest | Prevention of normal cell cycle progression |
Other Biological Activities
Beyond anticancer properties, triazole derivatives have been investigated for their antibacterial and antifungal activities. The presence of the thiophene ring in this compound may enhance its interactions with biological targets due to its unique electronic properties.
Case Study: Antibacterial Activity
In a comparative study of various triazole compounds, some exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms involved may include disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Comparison with Similar Compounds
Structural Analogues in Legislative Schedules
The compound shares structural motifs with controlled substances listed in legislative documents, particularly thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) . Key differences include:
- Piperidine Substitution : The target compound replaces the phenylethyl group in thiophene fentanyl with a 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl moiety. This substitution likely alters receptor affinity and metabolic stability.
- Aryl Groups : The 3,5-dimethylphenyl group in the triazole ring may enhance lipophilicity compared to simpler phenyl groups in analogs like para-methylfentanyl .
Table 1: Structural Comparison with Controlled Analogs
Triazole-Containing Derivatives
The triazole ring in the target compound is a common pharmacophore in medicinal chemistry. For example, 1-(3,5-dimethylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1351843-45-2) shares the 3,5-dimethylphenyl-triazole motif but differs in the piperidine-linked substituent, which is replaced by a benzyl group with methoxy/ethoxy functionalities . This modification likely reduces CNS penetration compared to the target compound.
Table 2: Pharmacophoric Comparison with Triazole Analogs
Q & A
Q. Optimization strategies :
Q. Table 1: Synthetic Conditions for Analogous Triazole Derivatives
| Precursor | Catalyst/Reagent | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| 4-Fluoroaniline | CuSO₄, Sodium Ascorbate | 78 | HPLC (>98%) | |
| 4-Bromophenyl | Microwave irradiation | 85 | NMR/LC-MS |
(Basic) Which analytical techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., ±0.003 Å precision in piperidine-carboxamides) and confirms stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., triazole C-H signals at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₄N₆O₂S requires m/z 473.17) .
(Advanced) How can computational modeling predict biological target interactions?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., D1 protease inhibition in ). Parameters include binding affinity (ΔG ≤ -8 kcal/mol) and ligand efficiency (>0.3).
- Pharmacophore modeling : Identifies critical moieties (e.g., triazole and thiophene groups enhance π-π stacking) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .
(Advanced) How should researchers address contradictory bioactivity data across experimental models?
Answer:
- Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) with cell-based assays (MTT for cytotoxicity) .
- Standardized protocols : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number .
- Pharmacokinetic profiling : Measure AUC and Cₘₐₓ in rodent models to correlate in vitro and in vivo efficacy .
(Advanced) What models are optimal for evaluating pharmacological potential?
Answer:
- In silico : Predict ADMET properties (e.g., LogP ≤5, bioavailability >30%) using SwissADME .
- In vitro :
- Enzyme inhibition (e.g., protease targets via fluorogenic substrates) .
- Anti-proliferative assays (e.g., IC₅₀ in HeLa cells) .
- In vivo : Rodent models for toxicity (LD₅₀) and efficacy (tumor reduction ≥50% in xenografts) .
(Basic) How is compound purity validated in research settings?
Answer:
- HPLC : Retention time matching and peak integration (≥98% purity) .
- Melting point analysis : Sharp melting range (±2°C) indicates homogeneity .
- Elemental analysis : C, H, N percentages within ±0.4% of theoretical values .
(Advanced) How to design SAR studies for this compound?
Answer:
- Core modifications : Vary triazole substituents (e.g., 3,5-dimethylphenyl vs. fluorophenyl) to assess steric effects .
- Piperidine substitutions : Compare 4-methylpiperidine vs. unsubstituted analogs for conformational flexibility .
- Bioisosteric replacement : Replace thiophene with furan to evaluate electronic impacts on activity .
Q. Table 2: Key SAR Findings from Analogous Compounds
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Triazole → Tetrazole | ↓ Protease inhibition | |
| Thiophene → Benzene | ↑ Cytotoxicity (IC₅₀) |
(Advanced) What strategies improve solubility and stability in assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
